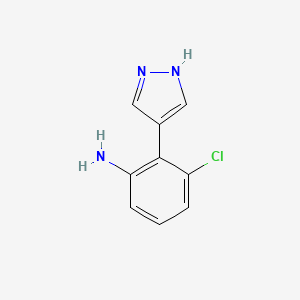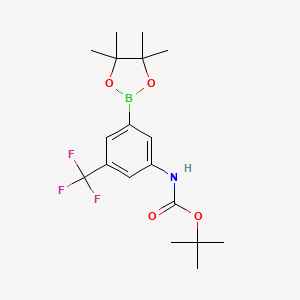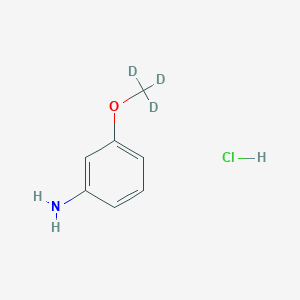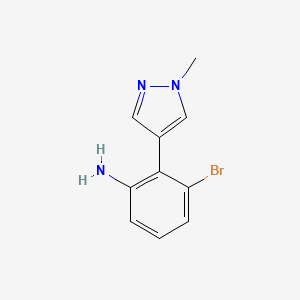
3-Chloro-2-(1H-pyrazol-4-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(1H-pyrazol-4-YL)aniline is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and an aniline moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both the chloro and pyrazole groups imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring . The chloro group can be introduced via electrophilic substitution reactions, while the aniline moiety can be added through nucleophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-(1H-pyrazol-4-YL)aniline may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. For example, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, can be employed to efficiently introduce the chloro group .
化学反応の分析
Types of Reactions
3-Chloro-2-(1H-pyrazol-4-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) can be used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, nitroanilines, and azo compounds, depending on the specific reagents and conditions used .
科学的研究の応用
3-Chloro-2-(1H-pyrazol-4-YL)aniline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Chloro-2-(1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
4-Chloro-2-(1H-pyrazol-3-yl)phenol: Similar in structure but with a hydroxyl group instead of an aniline moiety.
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a methoxyphenyl and phenyl group instead of a chloro and aniline group.
Quinolinyl-pyrazoles: These compounds feature a quinoline ring fused to the pyrazole ring, offering different biological activities.
Uniqueness
3-Chloro-2-(1H-pyrazol-4-YL)aniline is unique due to the presence of both the chloro and aniline groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of complex molecules .
特性
IUPAC Name |
3-chloro-2-(1H-pyrazol-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-1-3-8(11)9(7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTALEAFIXDWJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CNN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-Chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid](/img/structure/B8006194.png)













